4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde
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Overview
Description
4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C16H14O4. This compound is characterized by the presence of two methoxy groups and two formyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 5-formyl-2-methoxybenzyl alcohol with 3-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and other advanced technologies may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-[(5-Carboxy-2-methoxybenzyl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(5-Hydroxymethyl-2-methoxybenzyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile
- 2-[(5-Formyl-2-methoxyphenyl)methoxy]benzamide
Uniqueness
4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-[(4-formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-15-5-3-12(9-18)7-14(15)11-22-16-6-4-13(10-19)8-17(16)21-2/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLCHFHMVCHCQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187767 |
Source
|
Record name | 3-[(4-Formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501187767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-55-4 |
Source
|
Record name | 3-[(4-Formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438220-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501187767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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